N-[[(2-phenylmethoxybenzoyl)amino]carbamothioyl]propanamide
Beschreibung
N-[[(2-phenylmethoxybenzoyl)amino]carbamothioyl]propanamide is a chemical compound with the molecular formula C18H19N3O3S and a molecular weight of 357.42676 g/mol . This compound is known for its unique structure, which includes a benzyloxybenzoyl group and a hydrazino carbothioyl group. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Eigenschaften
Molekularformel |
C18H19N3O3S |
|---|---|
Molekulargewicht |
357.4g/mol |
IUPAC-Name |
N-[[(2-phenylmethoxybenzoyl)amino]carbamothioyl]propanamide |
InChI |
InChI=1S/C18H19N3O3S/c1-2-16(22)19-18(25)21-20-17(23)14-10-6-7-11-15(14)24-12-13-8-4-3-5-9-13/h3-11H,2,12H2,1H3,(H,20,23)(H2,19,21,22,25) |
InChI-Schlüssel |
NDTNSZSYVDPULK-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC(=S)NNC(=O)C1=CC=CC=C1OCC2=CC=CC=C2 |
Kanonische SMILES |
CCC(=O)NC(=S)NNC(=O)C1=CC=CC=C1OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[[(2-phenylmethoxybenzoyl)amino]carbamothioyl]propanamide typically involves the reaction of 2-(benzyloxy)benzoic acid with hydrazine to form the hydrazide intermediate. This intermediate is then reacted with a suitable isothiocyanate to yield the final product . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for N-[[(2-phenylmethoxybenzoyl)amino]carbamothioyl]propanamide are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-[[(2-phenylmethoxybenzoyl)amino]carbamothioyl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives of the original compound. These products can have different properties and applications compared to the parent compound.
Wissenschaftliche Forschungsanwendungen
N-[[(2-phenylmethoxybenzoyl)amino]carbamothioyl]propanamide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
Wirkmechanismus
The mechanism of action of N-[[(2-phenylmethoxybenzoyl)amino]carbamothioyl]propanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to N-[[(2-phenylmethoxybenzoyl)amino]carbamothioyl]propanamide include other hydrazino carbothioyl derivatives and benzyloxybenzoyl compounds. These compounds share structural similarities but may have different functional groups or substituents.
Uniqueness
N-[[(2-phenylmethoxybenzoyl)amino]carbamothioyl]propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research applications and distinguishes it from other similar compounds.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
